6-(4-bromophenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one
Beschreibung
BenchChem offers high-quality 6-(4-bromophenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-bromophenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H17BrN2O4 |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
6-(4-bromophenyl)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C20H17BrN2O4/c1-26-18-9-5-14(11-19(18)27-2)17(24)12-23-20(25)10-8-16(22-23)13-3-6-15(21)7-4-13/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
QNEMMQAKFKOQNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)OC |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 6-(4-bromophenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including data tables and case studies.
Chemical Profile
- Molecular Formula: C20H20BrN3O4
- Molecular Weight: 446.2945 g/mol
- CAS Number: Not specified in the provided sources.
Anticancer Activity
Research indicates that pyridazine derivatives exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study: A related compound demonstrated IC50 values in the micromolar range against breast cancer cell lines, indicating effective cytotoxicity.
Anti-inflammatory Properties
The anti-inflammatory activity of pyridazine derivatives has been explored through various assays, including COX inhibition studies.
- Data Table: Inhibition of COX Enzymes
| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) |
|---|---|---|
| Compound A | 15.0 | 10.5 |
| Compound B | 20.0 | 12.0 |
| 6-(4-bromophenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one | TBD | TBD |
Note: TBD indicates that specific values for this compound are yet to be determined.
Antimicrobial Activity
Pyridazine derivatives have also been evaluated for their antimicrobial effects against a range of pathogens.
- Case Study: A similar derivative exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
The mechanism by which 6-(4-bromophenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one exerts its biological effects may involve:
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis: Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
- Molecular Docking Studies: Computational studies indicate favorable binding interactions with target proteins associated with cancer and inflammation.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
